Kv1.3 over Kv1.1 Selectivity Enhancement
The HsTX1[R14A] analogue, featuring an alanine substitution at position 14, exhibits a selectivity ratio for Kv1.3 over Kv1.1 that exceeds 2000‑fold. This represents a substantial improvement over wild‑type HsTx1, which demonstrates approximately 600‑fold selectivity under the same assay conditions [1]. The enhanced selectivity is driven by a >2 kcal/mol gain in the Kv1.3/Kv1.1 selectivity free energy, as predicted by potential of mean force calculations and validated experimentally [2]. This differentiation is critical for applications where Kv1.1 off‑target blockade (associated with neurological and cardiac adverse effects) must be minimized.
| Evidence Dimension | Kv1.3/Kv1.1 selectivity ratio |
|---|---|
| Target Compound Data | >2000-fold (IC50 Kv1.3 = 45 ± 3 pM; IC50 Kv1.1 > 90,000 pM) |
| Comparator Or Baseline | Wild‑type HsTx1: ~600‑fold (IC50 Kv1.3 = 29 ± 3 pM; IC50 Kv1.1 = 11,330 ± 1,329 pM) |
| Quantified Difference | Selectivity improvement factor of >3.3× |
| Conditions | Whole‑cell patch‑clamp electrophysiology on mouse fibroblasts stably expressing human Kv1.3 or Kv1.1 channels |
Why This Matters
This quantitative selectivity edge directly reduces Kv1.1‑mediated off‑target liability, a key procurement criterion for autoimmune disease research where neuronal and cardiac safety margins are paramount.
- [1] Rashid MH, Huq R, Tanner MR, Chhabra S, Khoo KK, Estrada R, Dhawan V, Chauhan S, Pennington MW, Beeton C, Kuyucak S, Norton RS. A potent and Kv1.3-selective analogue of the scorpion toxin HsTX1 as a potential therapeutic for autoimmune diseases. Sci Rep. 2014;4:4509. View Source
- [2] Rashid MH, Huq R, Tanner MR, Chhabra S, Khoo KK, Estrada R, Dhawan V, Chauhan S, Pennington MW, Beeton C, Kuyucak S, Norton RS. A potent and Kv1.3-selective analogue of the scorpion toxin HsTX1 as a potential therapeutic for autoimmune diseases. Sci Rep. 2014;4:4509. (Supplementary Data) View Source
